1-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Overview
Description
1-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16343649 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
- Hormonal Activity and Antiproliferative Effects : 1H-imidazoles demonstrate hormonal activity in estrogen receptor positive cells and show antiproliferative effects against human breast cancer cell lines. They also exhibit strong inhibitory effects on cyclooxygenase enzymes, suggesting a role in cancer therapy and inflammation management (Wiglenda et al., 2005).
Catalysis and Material Science
- Catalytic Applications : Certain phenoxyimidazolyl compounds are used in iron catalysis for reactions like ethylene oligomerization and polymerization. These reactions are significant in the field of industrial chemistry and material science (Yankey et al., 2014).
Molecular Structure and Drug Design
- Molecular Structure Studies : The crystal structure of certain imidazole derivatives, like 1H-imidazolium hydrogen oxalate, has been determined, providing insights into their molecular configuration. This information is crucial for drug design and synthesis (Giannella et al., 2005).
Electrochemical Applications
- Supercapacitor Electrode Material : Imidazole derivatives have been used to improve the electrochemical performance of conductive polymers, suggesting their potential in the development of high-power supercapacitors (Ehsani et al., 2017).
Environmental and Ecological Studies
- Chronic Toxicity Assessment : The chronic toxicity of imidazole-based ionic liquids has been studied, providing valuable data on the environmental and ecological impacts of these compounds (Siciliano et al., 2019).
Properties
IUPAC Name |
1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.C2H2O4/c1-3-4-16-13-15(2)5-6-17(16)21-12-11-20-10-9-19-8-7-18-14-19;3-1(4)2(5)6/h3,5-8,13-14H,1,4,9-12H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONSKMCLAJJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=CN=C2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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